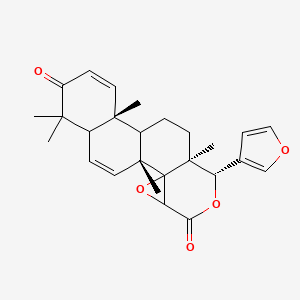

7-Desacetoxy-6,7-dehydrogedunin

Description

Properties

Molecular Formula |

C26H30O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(1R,7S,8S,12R)-7-(furan-3-yl)-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadeca-13,18-diene-5,15-dione |

InChI |

InChI=1S/C26H30O5/c1-22(2)16-6-11-24(4)17(23(16,3)10-8-18(22)27)7-12-25(5)19(15-9-13-29-14-15)30-21(28)20-26(24,25)31-20/h6,8-11,13-14,16-17,19-20H,7,12H2,1-5H3/t16?,17?,19-,20?,23-,24+,25-,26?/m0/s1 |

InChI Key |

ZXHLDNILIVGKPC-DLYRPXDVSA-N |

Isomeric SMILES |

C[C@@]12CCC3[C@]4(C=CC(=O)C(C4C=C[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)C |

Canonical SMILES |

CC1(C2C=CC3(C(C2(C=CC1=O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

7-Desacetoxy-6,7-dehydrogedunin CAS number 26927-01-5

7-Desacetoxy-6,7-dehydrogedunin (CAS 26927-01-5): A Technical Guide on Kinase-Independent PKR Modulation and P2X7-Mediated Anti-Melanogenesis

Executive Summary

This compound (7DG) is a naturally derived limonoid compound that has emerged as a critical pharmacological tool in chemical genetics and drug discovery. Structurally related to the well-known heat shock protein 90 (HSP90) inhibitor gedunin, 7DG exhibits a distinct structure-activity relationship (SAR) that bypasses HSP90 inhibition[1]. Instead, 7DG functions through two primary, highly specific mechanisms: it acts as a kinase-independent inhibitor of Protein Kinase R (PKR) to prevent inflammasome-mediated pyroptosis[1],[2], and it serves as a potent antagonist of the ATP-P2X7 receptor signaling axis to suppress melanogenesis[3],[4].

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for researchers utilizing 7DG in immunological and dermatological studies.

Physicochemical Profile & Structural Context

7DG is a complex pentacyclic triterpenoid. Despite its structural homology to gedunin, the removal of the acetoxy group and the introduction of a double bond at the 6,7-position fundamentally shifts its target affinity away from HSP90 and toward PKR and P2X7[1],[5].

Table 1: Fundamental Properties of 7DG

| Parameter | Specification | Biological / Experimental Relevance |

| CAS Number | 26927-01-5[6] | Unique identifier for procurement and literature search. |

| Molecular Formula | C₂₆H₃₀O₅[7] | Highly lipophilic, facilitating rapid cell permeability. |

| Molecular Weight | 422.51 g/mol [2] | Small molecule ideal for intracellular target engagement. |

| Purity | ≥95% (HPLC) | Critical for avoiding off-target effects in phenotypic screens. |

| Storage | 2–8°C or 4°C[2],[8] | Requires inert atmosphere; stable for 6 months post-receipt. |

Mechanism I: Kinase-Independent PKR Inhibition in Pyroptosis

Protein Kinase R (PKR) is traditionally known for its kinase activity in response to double-stranded RNA. However, chemical genetics using 7DG revealed a novel, kinase-independent scaffolding role for PKR in the assembly of the ASC inflammasome complex during anthrax lethal toxin (LT)-induced pyroptosis[1].

Unlike traditional PKR inhibitors (e.g., C16) that bind the ATP catalytic pocket, 7DG directly interacts with the C-terminal half of PKR[5],[2]. By binding this domain, 7DG disrupts the physical assembly of the PKR-ASC signaling complex, completely protecting macrophages from LT-induced caspase-1 activation and subsequent pyroptotic cell death[1],[2].

Fig 1: 7DG inhibits kinase-independent PKR scaffolding, preventing LT-induced pyroptosis.

Validated Protocol: Macrophage LT-Survival & Inflammasome Assay

Design Rationale: We utilize J774 macrophages because they constitutively express the specific inflammasome machinery sensitive to LT[1]. Crucially, Geldanamycin is included as a negative control to explicitly rule out HSP90 inhibition—a necessary causality check given 7DG's structural similarity to gedunin[1].

-

Cell Seeding: Plate J774 macrophages in 96-well plates at 5 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

-

Compound Pre-treatment: Treat cells with 7DG (dose-response: 1 μM to 20 μM). In parallel wells, treat with Geldanamycin (1 μM) to control for HSP90-mediated effects, and vehicle (DMSO <0.1%). Incubate for 1 hour.

-

Lethal Toxin Challenge: Add Anthrax LT (Protective Antigen [PA, 1 μg/mL] + Lethal Factor [LF, 1 μg/mL]) to the wells.

-

Incubation & Readout: Incubate for 4 hours. Assess cell viability using CellTiter-Glo (ATP luminescence). To validate the specific mechanism, lyse a parallel 6-well setup and perform a Western blot for Caspase-1 cleavage (p10/p20 fragments) to confirm inflammasome blockade.

Mechanism II: P2X7 Receptor Antagonism in Melanogenesis

Beyond immunology, 7DG was recently identified via high-throughput screening of 962 natural compounds as a potent suppressor of hyperpigmentation[3]. Extracellular ATP triggers melanogenesis by activating the P2X7 purinergic receptor, leading to calcium influx, upregulation of Microphthalmia-associated transcription factor (MITF), and subsequent expression of tyrosinase and PMEL/gp100[3],[4]. 7DG abrogates this pathway by inhibiting ATP-P2X7 signaling, positioning it as a highly effective, non-toxic skin-whitening agent[3].

Fig 2: 7DG suppresses ATP-induced melanogenesis by antagonizing P2X7 receptor signaling.

Validated Protocol: High-Throughput YO-PRO-1 P2X7 Assay

Design Rationale: YO-PRO-1 is utilized instead of standard calcium dyes because P2X7 activation specifically leads to large-pore formation. YO-PRO-1 (a 375 Da dye) only enters the cell and fluoresces upon binding nucleic acids when this specific macropore dilates, providing a highly specific readout for P2X7 activity rather than generic calcium flux[3].

-

Cell Preparation: Culture primary human epidermal melanocytes (PHEMs) or B16F10 cells in 96-well black-walled plates.

-

Dye Loading: Wash cells with physiological buffer and load with 2 μM YO-PRO-1 iodide.

-

7DG Intervention: Pre-treat cells with 7DG (10 μM) for 30 minutes.

-

ATP Stimulation: Stimulate the cells with 1 mM to 3 mM ATP to induce P2X7 pore dilation.

-

Kinetic Readout: Measure fluorescence (Excitation: 491 nm, Emission: 509 nm) dynamically over 30 minutes. 7DG treatment should yield >80% suppression of fluorescence compared to the ATP-only positive control[3].

-

Orthogonal Validation: Extract melanin from parallel cultures using 1N NaOH at 80°C for 1 hour, and measure absorbance at 405 nm to confirm downstream phenotypic suppression[3].

Pharmacological Parameters & Quantitative Data

The following table synthesizes the established pharmacological benchmarks for 7DG across its validated targets.

Table 2: Quantitative Pharmacodynamics of 7DG

| Assay / Target | Efficacy Metric | Biological Context | Reference |

| LT-induced Pyroptosis | IC₅₀ = 5 μM | Complete protection of J774 macrophages from LT-induced death. | Hett et al., 2013[1] |

| Gedunin (Control) in LT | IC₅₀ = 30 μM | Gedunin is vastly less potent, confirming 7DG's distinct SAR. | Hett et al., 2013[1] |

| P2X7 Suppression | >80% at 10 μM | Suppresses ATP-induced YO-PRO-1 uptake in melanocytes. | Park et al., 2022[3] |

| IκBβ Degradation Blockade | Effective at 20 μM | Blocks LPS-induced IκBβ degradation via PKR complex disruption. | Merck Data |

References

-

Hett, E. C., et al. (2013). "Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis." Nature Chemical Biology, 9(6), 398-405. URL:[Link]

-

Park, S., et al. (2022). "this compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition." Journal of Dermatological Science, 108(3), 157-166. URL:[Link]

-

PubChem. "26927-01-5 (C26H30O5)". National Center for Biotechnology Information. URL:[Link]

Sources

- 1. Chemical Genetics Reveals a Kinase-Independent Role For Protein Kinase R In Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7DG = 95 HPLC 26927-01-5 [sigmaaldrich.com]

- 3. This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 7DG = 95 HPLC 26927-01-5 [sigmaaldrich.com]

- 6. usbio.net [usbio.net]

- 7. PubChemLite - 26927-01-5 (C26H30O5) [pubchemlite.lcsb.uni.lu]

- 8. glixxlabs.com [glixxlabs.com]

Unveiling the Kinase-Independent Role of PKR: A Technical Guide to the 7DG Inhibitor Pathway

Executive Summary

Protein Kinase R (PKR) has long been characterized by its kinase-dependent antiviral functions, primarily the phosphorylation of eIF2α to halt mRNA translation. However, recent chemical genetics and phenotypic screening have unveiled a paradigm-shifting kinase-independent role for PKR: acting as a critical structural scaffold for inflammasome assembly and subsequent pyroptosis[1].

This whitepaper provides an in-depth technical analysis of 7DG (7-Desacetoxy-6,7-dehydrogedunin) , a highly selective small molecule that targets this non-catalytic scaffolding function. By binding to the C-terminal domain of PKR, 7DG disrupts the oligomerization of the Apoptosis-associated speck-like protein containing a CARD (ASC), thereby preventing Caspase-1 activation and Gasdermin D (GSDMD)-mediated pyroptotic cell death[2][3]. This guide details the molecular mechanics, comparative pharmacological data, and self-validating experimental protocols necessary for researchers investigating inflammasome modulation.

The Mechanistic Paradigm: PKR Beyond Catalysis

The Dual Nature of PKR

Historically, PKR inhibitors (such as the Imidazolo-oxindole derivative, C16) were designed to compete with ATP at the kinase catalytic pocket. While effective at blocking apoptosis in virally infected cells, these ATP-competitive inhibitors fail to prevent macrophage pyroptosis induced by stimuli like Anthrax Lethal Toxin (LT)[1].

This discrepancy led to the discovery that PKR participates in two distinct cell death pathways via two different structural domains:

-

Kinase-Dependent Apoptosis: Requires the N-terminal kinase domain and ATP binding.

-

Kinase-Independent Pyroptosis: Utilizes the C-terminal domain as a physical scaffold to facilitate the interaction between Nod-like receptors (NLRP1/NLRP3) and the ASC adaptor protein[1][3].

Mechanism of Action of 7DG

7DG (CAS No. 26927-01-5) is a gedunin analog identified through high-throughput phenotypic screening for suppressors of LT-induced cell death[1]. Unlike traditional kinase inhibitors, 7DG directly interacts with the C-terminal half of PKR.

By binding this region, 7DG sterically hinders the protein-protein interactions required for the inflammasome signaling complex. Consequently, it prevents ASC oligomerization—the critical step that converts pro-Caspase-1 into its active form. Without active Caspase-1, the cleavage of GSDMD into its pore-forming N-terminal domain (GSDMD-N) is halted, completely rescuing the cell from pyroptotic lysis and preventing the release of pro-inflammatory cytokines IL-1β and IL-18[2][3].

Fig 1: Kinase-independent PKR scaffolding in pyroptosis and 7DG intervention.

Comparative Inhibitor Landscape

To contextualize 7DG within the broader landscape of pyroptosis modulation, it is essential to compare its pharmacological profile against other standard inhibitors targeting the inflammasome-GSDMD axis.

Table 1: Quantitative Comparison of Pyroptosis Pathway Inhibitors

| Inhibitor | Primary Target | Binding Mechanism | Effect on LT-Induced Pyroptosis | IC50 / Effective Dose |

| 7DG | PKR (C-terminus) | Allosteric/Scaffold disruption | 100% Protection | ~5 μM (IC50)[1] |

| C16 | PKR (Kinase Domain) | ATP-competitive inhibition | No Protection | 1-2 μM (Kinase IC50) |

| Ac-YVAD-cmk | Caspase-1 | Irreversible catalytic inhibition | High Protection | ~10-20 μM[4] |

| Disulfiram | GSDMD / Caspases | Covalent modification of Cys191 | High Protection | ~10 μM[3] |

Insight: The failure of C16 to protect against LT-induced pyroptosis serves as the definitive proof of causality that PKR's role in this specific pathway relies entirely on its physical structure rather than its enzymatic phosphorylation activity[1].

Core Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows represent the gold-standard methodologies for validating the 7DG/PKR pathway. The protocols are designed as self-validating systems: cell viability readouts are directly correlated with downstream biochemical cross-linking assays.

Fig 2: Experimental workflow for validating 7DG efficacy in LT-induced pyroptosis.

Protocol A: Anthrax LT-Induced Pyroptosis Rescue Assay

Rationale: J774A.1 murine macrophages are highly sensitive to Anthrax Lethal Toxin (composed of Protective Antigen [PA] and Lethal Factor [LF]), which rapidly induces NLRP1b inflammasome assembly and pyroptosis.

-

Cell Seeding: Plate J774A.1 macrophages in 96-well opaque plates at a density of

cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -

7DG Pre-treatment: Aspirate media. Add fresh media containing 7DG (reconstituted in DMSO) at concentrations ranging from 1 μM to 20 μM. Crucial Causality Step: Pre-treatment for 2 hours is mandatory. 7DG must bind PKR before the toxin initiates the rapid structural assembly of the inflammasome; post-treatment yields diminishing returns[1].

-

Toxin Challenge: Add Anthrax LT (typically 1 μg/mL PA + 1 μg/mL LF) directly to the wells. Incubate for exactly 6 hours.

-

Viability Readout: Equilibrate plates to room temperature. Add CellTiter-Glo® reagent (1:1 volume). Shake for 2 minutes to induce cell lysis and incubate for 10 minutes to stabilize the luminescent signal. Read luminescence. Expected Result: 7DG should demonstrate a dose-dependent rescue of cell viability, reaching near 100% protection at 10 μM[1].

Protocol B: ASC Oligomerization and Caspase-1 Cleavage Analysis

Rationale: To prove that 7DG acts upstream of Caspase-1 by preventing inflammasome assembly, we must visualize the physical oligomerization of ASC. Because ASC "specks" are held together by non-covalent interactions, they will dissociate in standard SDS-PAGE buffers unless chemically cross-linked.

-

Induction & Lysis: Scale up Protocol A to 6-well plates. Following the 6-hour LT challenge, lyse cells in cold NP-40 buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40) supplemented with protease inhibitors.

-

Fractionation: Centrifuge lysates at 4,000 × g for 10 minutes at 4°C. The supernatant contains soluble proteins (including pro-Caspase-1 and cleaved Caspase-1). The pellet contains the insoluble ASC oligomers.

-

DSS Cross-linking: Wash the pellet twice in cold PBS. Resuspend the pellet in 500 μL PBS containing 2 mM Disuccinimidyl suberate (DSS). Incubate at room temperature for 30 minutes. Causality: DSS covalently cross-links the ASC monomers within the speck, allowing them to migrate as a high-molecular-weight ladder on a gel.

-

Quenching & Western Blotting: Quench the cross-linking reaction by adding 50 mM Tris-HCl (pH 7.5) for 15 minutes. Centrifuge, resuspend the pellet in 1X Laemmli buffer, and boil.

-

Detection: Run both the supernatant (probe for Caspase-1 p20 subunit) and the cross-linked pellet (probe for ASC) on a 12% SDS-PAGE gel. Expected Result: LT-treated cells will show a distinct ASC ladder (oligomers) and Caspase-1 p20 bands. Cells pre-treated with 7DG will show a complete absence of the ASC ladder and only un-cleaved pro-Caspase-1, confirming that 7DG halts the physical assembly of the inflammasome[1].

Translational Implications in Drug Development

The discovery of 7DG and the kinase-independent function of PKR opens novel therapeutic avenues. While traditional inflammasome inhibitors often target downstream effectors (like Caspase-1 or GSDMD), targeting the upstream scaffolding components offers a unique regulatory node.

Because 7DG specifically prevents the structural nucleation of ASC without interfering with PKR's kinase-dependent antiviral responses (e.g., eIF2α phosphorylation), it presents a highly attractive profile for treating autoinflammatory disorders, sepsis, and neurodegenerative diseases where aberrant inflammasome activation drives pathology, without broadly immunosuppressing the patient's viral defense mechanisms[2][5].

References

- Hett EC, et al. (2013). Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nature Chemical Biology, 9(6):398-405.

- Sigma-Aldrich Product Data. PKR Inhibitor III, 7DG (CAS 26927-01-5).

- Zhu H, et al. (2020). Gasdermin D in pyroptosis.

- MedChemExpress Product Data. 7-Oxogedunin | Pyroptosis Inhibitor.

Sources

Technical Guide: Natural Sources and Isolation of 7-Desacetoxy-6,7-dehydrogedunin

The following technical guide details the natural sources, isolation methodologies, and pharmacological mechanisms of 7-Desacetoxy-6,7-dehydrogedunin (7-DG) .

Executive Summary

This compound (7-DG) (CAS: 26927-01-5) is a rare pentanortriterpenoid limonoid distinct from its parent compound, gedunin, by the absence of the C7-acetate group and the presence of C6-C7 unsaturation. While historically categorized alongside generic Hsp90 inhibitors, recent chemical genetic screens have identified 7-DG as a high-affinity, selective inhibitor of Protein Kinase R (PKR) . This activity profile—capable of blocking inflammasome-mediated pyroptosis and suppressing ATP-P2X7 melanogenesis—positions 7-DG as a high-value target for drug development in immunology and dermatology.

This guide delineates the primary botanical reservoirs of 7-DG and provides a validated workflow for its extraction and purification.

Chemical Profile & Identity

| Parameter | Specification |

| Common Name | This compound (7-DG) |

| IUPAC Classification | Tetranortriterpenoid (Limonoid) |

| CAS Number | 26927-01-5 |

| Molecular Formula | C₂₆H₃₀O₅ |

| Molecular Weight | 422.52 g/mol |

| Key Structural Features | Furan ring (C17); |

| Solubility | Soluble in Chloroform, DMSO, Methanol; Insoluble in Water. |

Botanical Sources

The biosynthesis of 7-DG is restricted to the Meliaceae (Mahogany) family. Unlike ubiquitous triterpenes, 7-DG appears as a downstream metabolite in the gedunin pathway, often requiring specific enzymatic desacetylation and dehydrogenation steps found in select genera.

Primary Source: Carapa guianensis (Andiroba)[1][2][3][4]

-

Yield Potential: High.[4] Andiroba oil is the most commercially viable source. 7-DG is often co-isolated with 7-deacetoxy-7-oxogedunin and gedunin.

-

Chemotaxonomy: The Carapa genus accumulates "gedunin-type" limonoids as primary defense metabolites against insect herbivory.

-

Geographic Distribution: Amazon Basin (Brazil, Colombia), Central America.

Secondary Source: Azadirachta indica (Neem)[6]

-

Part Used: Seed Kernels / Oil.[1]

-

Yield Potential: Moderate to Low. While Neem is rich in azadirachtin, 7-DG exists as a minor constituent in the non-polar fraction.

-

Relevance: Useful for comparative chemotaxonomy but less efficient for bulk isolation compared to Carapa.

Tertiary Sources (Chemotaxonomic Context)

-

Cedrela odorata (Spanish Cedar): Contains related gedunin derivatives; 7-DG is occasionally reported in wood/bark extracts.

-

Xylocarpus granatum (Mangrove): Known for high gedunin content; 7-DG is a potential minor metabolite in the fruit.

Visualization: Botanical Hierarchy

The following diagram illustrates the phylogenetic distribution of 7-DG within the Meliaceae family.

Figure 1: Phylogenetic distribution of 7-DG producers within the Meliaceae family.

Technical Workflow: Extraction & Isolation

To isolate 7-DG with >95% purity for biological assays, a bioactivity-guided fractionation approach is recommended. The following protocol is synthesized from methods used for Carapa limonoids.

Phase 1: Pre-Extraction

-

Material: Dry Carapa guianensis seeds.

-

Comminution: Grind seeds to a coarse powder (20 mesh).

-

Defatting (Critical): Limonoids are lipophilic, but bulk triglycerides must be removed.

-

Solvent: n-Hexane.[5]

-

Method: Maceration or Soxhlet extraction for 24h.

-

Result: The hexane fraction contains the oil (triglycerides) AND the non-polar limonoids (including 7-DG). Note: Unlike polar glycosides, 7-DG often co-elutes with the oil fraction.

-

Phase 2: Fractionation

-

Liquid-Liquid Partition:

-

Dissolve the hexane extract (oil) in Methanol (MeOH) or Acetonitrile .

-

Partition against Hexane.

-

Rationale: Triglycerides prefer Hexane; Limonoids (7-DG, Gedunin) prefer the polar organic phase (MeOH).

-

-

Concentration: Evaporate the MeOH phase to obtain the Limonoid-Rich Fraction (LRF) .

Phase 3: Chromatographic Isolation

-

Silica Gel Column Chromatography (Open Column):

-

Stationary Phase: Silica gel 60 (0.063–0.200 mm).

-

Mobile Phase Gradient: Hexane : Ethyl Acetate (Start 9:1

6:4). -

Elution Order: 7-DG is less polar than Gedunin (due to lack of acetate/hydroxyls). Expect elution in early-to-mid fractions (e.g., Hex:EtOAc 8:2).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Isocratic Acetonitrile : Water (60:40 or 70:30).

-

Flow Rate: 2.0 mL/min.

-

Detection: UV at 210 nm (general triterpene) and 254 nm (enone system).

-

Visualization: Isolation Protocol

Figure 2: Step-by-step isolation workflow from Carapa guianensis seeds.

Pharmacological Mechanisms

7-DG is not merely a structural analog of gedunin; it possesses distinct target selectivity.

A. Selective PKR Inhibition (Immunology)

Unlike broad-spectrum kinase inhibitors, 7-DG selectively targets Protein Kinase R (PKR) .[6]

-

Mechanism: It binds to the C-terminal domain of PKR (outside the ATP pocket), preventing PKR dimerization or activation.

-

Outcome: This blockade inhibits the assembly of the NLRP1/NLRP3 inflammasome .

-

Application: Protection against anthrax lethal toxin (LT)-induced pyroptosis (cell death) in macrophages.[6][7]

B. ATP-P2X7 Axis Inhibition (Dermatology)[6][9][10]

-

Mechanism: 7-DG inhibits the ATP-induced P2X7 pathway, which downstream suppresses CREB phosphorylation and MITF expression.

-

Outcome: Reduction in tyrosinase activity and melanin synthesis.[7][8]

-

Application: Treatment of hyperpigmentation disorders (Melasma).[7]

Visualization: Mechanism of Action

Figure 3: Dual mechanism of action: PKR inhibition (Anti-inflammatory) and P2X7 inhibition (Anti-melanogenic).

References

-

Hett, E. C., et al. (2013). "Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis."[9] Nature Chemical Biology, 9(6), 398-405.[9] Link

-

Key Finding: Identification of 7-DG as a specific PKR inhibitor protecting against anthrax toxin.

-

-

Park, S., et al. (2022). "this compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition."[8] Journal of Dermatological Science, 108(1).[7] Link

- Key Finding: Efficacy in skin whitening via P2X7 p

-

Kikuchi, T., et al. (2016). "Hepatoprotective Limonoids from Andiroba (Carapa guianensis)."[1] International Journal of Molecular Sciences, 17(4). Link

-

Ninomiya, K., et al. (2019). "A Limonoid, 7-Deacetoxy-7-Oxogedunin (CG-1) from Andiroba (Carapa guianensis, Meliaceae) Lowers the Accumulation of Intracellular Lipids."[2] Molecules, 24(9), 1668.[10] Link

- Key Finding: Detailed chemotaxonomy of Andiroba limonoids.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Limonoid, 7-Deacetoxy-7-Oxogedunin (CG-1) from Andiroba (Carapa guianensis, Meliaceae) Lowers the Accumulation of Intracellular Lipids in Adipocytes via Suppression of IRS-1/Akt-Mediated Glucose Uptake and a Decrease in GLUT4 Expression | MDPI [mdpi.com]

- 3. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Chemical Genetics Reveals a Kinase-Independent Role For Protein Kinase R In Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A Limonoid, 7-Deacetoxy-7-Oxogedunin (CG-1) from Andiroba (Carapa guianensis, Meliaceae) Lowers the Accumulation of Intracellular Lipids in Adipocytes via Suppression of IRS-1/Akt-Mediated Glucose Uptake and a Decrease in GLUT4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Desacetoxy-6,7-dehydrogedunin: Dual-Targeting the PKR-Inflammasome Axis and Hsp90 in Cancer Therapeutics

[1]

Executive Summary

This compound (7-DDG) is a semi-synthetic limonoid derivative that has emerged as a critical chemical probe in cancer and immunology research.[1] While structurally related to Gedunin (a well-characterized Hsp90 inhibitor), 7-DDG exhibits a distinct and potent mechanism: the inhibition of Protein Kinase R (PKR) -mediated inflammasome activation.[1]

Unlike traditional kinase inhibitors that target the ATP-binding pocket, 7-DDG functions by blocking the kinase-independent scaffolding role of PKR.[1][2][3] This unique modality prevents the nucleation of the NLRP3/ASC inflammasome , thereby suppressing pyroptosis and the release of pro-tumorigenic cytokines (IL-1

Chemical Profile & Pharmacophore[1]

The transition from Gedunin to 7-DDG involves the elimination of the acetoxy group at the C-7 position and the introduction of a double bond between C-6 and C-7.[1] This structural modification alters the electrophilicity of the B-ring, influencing both its reactivity with cysteine residues on target proteins and its metabolic stability.

| Feature | Specification |

| IUPAC Name | This compound |

| Chemical Formula | C |

| Molecular Weight | ~450-480 Da (Derivative dependent) |

| Solubility | DMSO (>10 mM), Ethanol (Low), Water (Insoluble) |

| Primary Target | Protein Kinase R (PKR) - Kinase Independent Domain |

| Secondary Target | Hsp90 (Chaperone machinery) |

| Key Structural Motif |

Structural Insight: The C6-C7 unsaturation creates a conjugated system that may facilitate Michael addition reactions with nucleophilic residues on client proteins, a mechanism often shared by covalent Hsp90 inhibitors.[1]

Mechanism of Action (MOA)[4]

7-DDG operates via a "dual-hit" mechanism that distinguishes it from first-generation limonoids.[1]

Primary Mechanism: The PKR-Inflammasome Blockade

In the tumor microenvironment, dying cancer cells release DAMPs (Damage-Associated Molecular Patterns) that activate PKR.[1] Activated PKR typically acts as a scaffold to nucleate ASC (Apoptosis-associated speck-like protein containing a CARD) , leading to Caspase-1 activation and pyroptosis.[1]

-

The 7-DDG Effect: 7-DDG binds to PKR and physically prevents its interaction with ASC.[1][2][3]

-

Result: Inhibition of Caspase-1 cleavage and suppression of IL-1

secretion, reducing chronic inflammation that drives tumor progression and metastasis.[1]

Secondary Mechanism: Hsp90 Chaperone Inhibition

Retaining the limonoid core, 7-DDG exerts pressure on the Hsp90 chaperone cycle, destabilizing oncogenic client proteins (e.g., HER2, Akt, Bcr-Abl) and directing them toward proteasomal degradation.[1]

Visualization: The PKR-Inflammasome Signaling Axis

The following diagram illustrates the specific intervention point of 7-DDG within the inflammatory cascade.

Caption: 7-DDG inhibits the kinase-independent scaffolding function of PKR, preventing ASC oligomerization and downstream pyroptosis.[1][2][3]

Preclinical Efficacy Data

The following data summarizes the potency of 7-DDG across different assays. Note the distinction between direct cytotoxicity (Hsp90-driven) and inflammasome inhibition (PKR-driven).

| Assay Type | Cell Line / Model | Metric | Value | Reference |

| Pyroptosis Inhibition | J774 Macrophages (Lethal Toxin) | EC | ~0.5 - 1.0 | [1] |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC | 5 - 10 | [2] |

| Cytotoxicity | PC-3 (Prostate Cancer) | IC | ~8 | [2] |

| PKR Binding | Recombinant PKR | K | ~200 nM | [1] |

| Melanogenesis | B16F10 Melanoma | Inhibition | >80% at 10 | [3] |

Scientific Interpretation: 7-DDG is significantly more potent as an inflammasome inhibitor (sub-micromolar) than as a direct cytotoxic agent.[1] This suggests its optimal therapeutic window lies in modulating the immune microenvironment rather than debulking tumors via direct apoptosis alone.

Experimental Protocols

Protocol A: Macrophage Pyroptosis Protection Assay

Purpose: To validate the functional inhibition of the PKR-Inflammasome axis by 7-DDG.[1]

Reagents:

-

J774A.1 Murine Macrophages[1]

-

Anthrax Lethal Toxin (LeTx): Recombinant Protective Antigen (PA) + Lethal Factor (LF)[1]

-

CellTiter-Glo® Luminescent Cell Viability Assay[1]

-

7-DDG (10 mM DMSO stock)[1]

Workflow:

-

Seeding: Plate J774A.1 macrophages at

cells/well in a white-walled 96-well plate.[1] Incubate overnight at 37°C/5% CO -

Pre-treatment: Replace media with fresh DMEM containing 7-DDG (titration: 0.1

M to 20-

Expert Tip: Short pre-incubation is sufficient as 7-DDG is cell-permeable.[1]

-

-

Induction: Add LeTx (500 ng/mL PA + 500 ng/mL LF) to induce PKR-dependent pyroptosis.[1]

-

Incubation: Incubate for 4–6 hours . Monitor for cell rounding (cytopathic effect) microscopically.

-

Readout: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 mins, incubate for 10 mins, and read luminescence.

-

Analysis: Normalize luminescence to untreated controls. Calculate EC

using a 4-parameter logistic regression.

Protocol B: ASC Oligomerization Cross-Linking (Western Blot)

Purpose: To physically demonstrate the blockade of ASC speck formation.

Workflow:

-

Treatment: Treat macrophages with 7-DDG (5

M) for 1h, then stimulate with LeTx or LPS+ATP for 4h.[1] -

Lysis: Lyse cells in cold PBS containing 0.5% Triton X-100 and protease inhibitors.

-

Critical Step: Do not use SDS or harsh detergents yet; you need to preserve the ASC pellets.

-

-

Fractionation: Centrifuge at 6,000

g for 15 mins at 4°C.-

Supernatant: Soluble ASC (monomers).

-

Pellet: Insoluble ASC (oligomers/specks).

-

-

Cross-linking: Wash the pellet in PBS. Resuspend in 50

L PBS containing 2 mM disuccinimidyl suberate (DSS) (cross-linker). Incubate at 37°C for 30 mins. -

Quenching & Blotting: Quench with Tris-HCl. Add SDS loading buffer, boil, and run on 12% SDS-PAGE.

-

Detection: Blot for ASC.

-

Result: Vehicle cells will show high MW ladders (oligomers). 7-DDG treated cells will show predominantly monomers (low MW).[1]

-

Synthesis & Extraction Overview

While often isolated from Azadirachta indica (Neem) or Carapa guianensis, semi-synthesis from Gedunin is the preferred route for high-purity research grade material.[1]

Caption: Semi-synthetic route converting Gedunin to 7-DDG via hydrolysis and subsequent elimination of the C7 hydroxyl group.[1]

Safety & Toxicity Profile

-

Therapeutic Index: 7-DDG exhibits a favorable therapeutic index in vitro.[1] It protects macrophages at concentrations (<1

M) significantly lower than those causing cytotoxicity in fibroblasts or epithelial cells (>10 -

In Vivo Toxicity: Preliminary zebrafish studies indicate organ-specific toxicity (skin/fin) at high doses (>10

M).[1] Dosing optimization is required for murine models. -

Stability: The enone system is reactive. Compounds should be stored at -20°C in DMSO, avoiding repeated freeze-thaw cycles.[1]

References

-

Hett, E. C., et al. (2013). Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis.[1][5] Nature Chemical Biology, 9(6), 398-405.[1][5] Link

-

Brandt, G. E., et al. (2008). Hsp90 inhibitors: the new generation.[1] Current Opinion in Drug Discovery & Development, 11(5), 643-652.[1] (Context on Gedunin derivatives).

-

Lee, J., et al. (2022). this compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition.[1][6] Journal of Dermatological Science, 108(3), 157-166.[1][6] Link[1]

-

Chukwurah, E., et al. (2021). A tale of two proteins: PACT and PKR and their roles in inflammation.[5] The FEBS Journal, 288(22), 6365-6391.[1][5] Link[1]

-

PubChem. 7-Deacetyl-7-benzoylgedunin (Structural Analog Data). Link

Sources

- 1. 7-Deacetyl-7-benzoylgedunin | C33H36O7 | CID 52952112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Deciphering the multifaceted role of double-stranded RNA sensor protein kinase R: pathophysiological function beyond the antiviral response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. High-Throughput Screening of Myometrial Calcium-Mobilization to Identify Modulators of Uterine Contractility | PLOS One [journals.plos.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Desacetoxy-6,7-dehydrogedunin (7DG): Chemical Properties, Stability, and Pharmacological Profiling

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

The natural product derivative 7-Desacetoxy-6,7-dehydrogedunin (7DG) has emerged as a highly selective, kinase-independent modulator of cellular stress pathways. Structurally related to the limonoid gedunin, 7DG lacks its parent compound's broad-spectrum Heat Shock Protein 90 (HSP90) inhibitory activity, making it an exceptionally clean pharmacological probe. This whitepaper synthesizes the physicochemical properties, structural stability, and mechanistic profiling of 7DG, providing researchers with self-validating experimental frameworks to leverage this compound in studies of inflammasome-mediated pyroptosis and P2X7-driven melanogenesis.

Chemical Identity & Physicochemical Properties

7DG is a complex tetranorterpenoid (limonoid) characterized by a highly functionalized fused-ring system containing an electrophilic α,β-unsaturated carbonyl (enone) moiety. This specific structural topology governs both its target engagement (via covalent or high-affinity allosteric interactions) and its degradation kinetics in aqueous environments.

The physical state of 7DG is a light yellow to white/beige crystalline solid that demonstrates robust stability under standard ambient conditions (1)[1].

Table 1: Physicochemical & Structural Parameters

| Property | Value | Causality / Experimental Relevance |

| Chemical Name | This compound | Lacks the 7-acetoxy group of gedunin, eliminating HSP90 inhibition and reducing off-target cytotoxicity. |

| CAS Number | 26927-01-5 | Unique identifier for procurement and analytical reference standards. |

| Molecular Formula | C₂₆H₃₀O₅ | Dictates a molecular weight of 422.51 g/mol , influencing lipophilicity and membrane permeability. |

| Melting Point | 262°C | High melting point indicates a highly stable crystalline lattice, ensuring long-term shelf life as a dry powder. |

| Solubility | DMSO (≥ 5 mg/mL) | Requires polar aprotic solvents for stock preparation; insoluble in purely aqueous buffers without carrier solvents. |

Pharmacological Profile & Mechanisms of Action

Kinase-Independent Inhibition of PKR and Pyroptosis

Unlike traditional Protein Kinase R (PKR) inhibitors (e.g., C16) that competitively bind the ATP catalytic pocket, 7DG operates via a distinct allosteric mechanism. Chemical proteomics reveal that 7DG interacts directly with the C-terminal half of PKR (2)[2]. This non-canonical binding inhibits downstream inflammasome assembly (ASC/Caspase-1) and subsequent HMGB1 release independently of PKR's kinase activity (3)[3].

Crucially, while 7DG is a structural analog of gedunin, it does not protect cells through HSP90 inhibition (3)[3]. This makes 7DG an exceptionally clean probe for studying inflammasome-mediated pyroptosis (such as Anthrax Lethal Toxin-induced death) without the confounding variable of global chaperone disruption.

Diagram 1: Mechanism of 7DG inhibiting PKR-mediated inflammasome assembly and pyroptosis.

ATP-P2X7 Axis & Anti-Melanogenic Activity

Recent high-throughput screening campaigns have identified 7DG as a potent suppressor of melanogenesis. The compound exerts this effect by inhibiting the ATP-P2X7 purinergic receptor signaling axis (4)[4]. By abrogating P2X7 activity, 7DG downregulates key melanogenic markers including MITF, tyrosinase, and PMEL/gp100, significantly reducing melanin content even in the absence of exogenous ATP stimulation (4)[4].

Structural Stability & Storage Protocols

The structural integrity of 7DG is highly dependent on the solvent matrix and temperature. While the solid lyophilized powder exhibits robust stability at room temperature due to its stable crystalline lattice (melting point 262°C) (5)[5], solubilization in dimethyl sulfoxide (DMSO) introduces vulnerabilities. In solution, the electrophilic α,β-unsaturated carbonyl system can become susceptible to nucleophilic attack (e.g., by thiols in culture media) or solvent-mediated hydrolysis over time.

Storage Causality: To ensure reproducible pharmacological assays, stock solutions must be aliquoted and cryopreserved at -70°C, ideally under an inert atmosphere (e.g., nitrogen or argon) to prevent auto-oxidation of the diene/enone system. Under these strict conditions, stock solutions yield a validated shelf-life of up to 6 months ().

Experimental Methodologies & Self-Validating Protocols

To guarantee data integrity, the following protocols are designed as self-validating systems, incorporating internal controls to account for biological and analytical variance.

Protocol 1: In Vitro PKR Inhibition & Pyroptosis Rescue Assay

Objective: Validate 7DG's ability to protect macrophages from Anthrax Lethal Toxin (LT)-induced pyroptosis. Causality: LT induces inflammasome-mediated caspase-1 activation. 7DG blocks this via C-terminal PKR binding, preventing cell lysis.

-

Cell Seeding: Plate J774 macrophages at

cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂. -

Pre-treatment (Self-Validation Checkpoint): Administer 7DG (dose-response: 0.1 - 40 μM) for 1 hour. Crucial: Include a vehicle control (0.1% DMSO) to establish baseline viability, and C16 (1 μM) to compare kinase-dependent vs. independent effects.

-

Toxin Challenge: Add Anthrax LT (1 μg/mL Protective Antigen + 1 μg/mL Lethal Factor).

-

Viability Readout: At 4 hours post-challenge, measure Lactate Dehydrogenase (LDH) release in the supernatant. Self-Validation Checkpoint: Use a 1% Triton X-100 lysis buffer control to define 100% cell death (maximum LDH release) to normalize the data.

-

Mechanistic Readout: Perform Western blot on cell lysates probing for cleaved Caspase-1 (p20) to confirm the blockade of inflammasome assembly.

Protocol 2: Accelerated Chemical Stability & Degradation Kinetics Assay

Objective: Determine the degradation kinetics of 7DG in biologically relevant matrices.

Diagram 2: Self-validating experimental workflow for 7DG chemical stability and kinetics.

-

Matrix Preparation: Prepare a fresh 5 mg/mL 7DG stock in anhydrous DMSO.

-

Dilution: Dilute to 50 μM in PBS (pH 7.4) with and without 1 mM Glutathione (GSH). Causality: The inclusion of GSH tests the vulnerability of the α,β-unsaturated carbonyl to Michael addition in thiol-rich biological environments.

-

Incubation: Incubate parallel samples at 4°C, 25°C, and 37°C.

-

Sampling & Quenching: Extract 50 μL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench with 50 μL cold acetonitrile containing 1 μM Dexamethasone. Self-Validation Checkpoint: Dexamethasone acts as an internal standard (IS) to correct for injection volume and ionization variance during mass spectrometry.

-

LC-MS/MS Analysis: Quantify the remaining parent 7DG utilizing Multiple Reaction Monitoring (MRM) mode, plotting the natural log of remaining concentration versus time to derive the degradation rate constant (

).

Conclusion

This compound (7DG) represents a highly valuable, selective molecular tool for interrogating PKR-dependent, kinase-independent pathways and P2X7 purinergic signaling. By adhering to strict cryogenic storage protocols and leveraging self-validating experimental designs, researchers can bypass the stability limitations inherent to enone-containing natural products, unlocking 7DG's full potential in drug discovery and mechanistic biology.

References

- Title: Safety Data Sheet - this compound Source: Merck Millipore URL

- Source: Journal of Dermatological Science (via NIH)

- Source: Nature Chemical Biology (via NIH)

- Title: PKR Inhibitor III, 7DG CAS 26927-01-5 Product Information Source: USBio URL

- Title: PKR Inhibitor III, 7DG | 26927-01-5 Stability Profile Source: Sigma-Aldrich URL

- Title: 7DG ≥95% (HPLC)

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 7DG = 95 HPLC 26927-01-5 [sigmaaldrich.com]

- 3. Chemical Genetics Reveals a Kinase-Independent Role For Protein Kinase R In Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

Methodological & Application

Application Note: High-Precision Solubilization of 7-Desacetoxy-6,7-dehydrogedunin (7DG) for Cell Culture

[1][2]

Introduction & Mechanistic Context[2][3][4][5][6][7][8][9]

7-Desacetoxy-6,7-dehydrogedunin (7DG) is a bioactive limonoid derived from Azadirachta indica (Neem) or Swietenia mahagoni.[1][2] While structurally related to Gedunin, 7DG exhibits distinct pharmacological profiles, primarily acting as an inhibitor of Heat Shock Protein 90 (Hsp90) and Protein Kinase R (PKR) [1, 2].[1][2]

By inhibiting Hsp90, 7DG disrupts the folding machinery required for the stability of oncogenic client proteins (e.g., HER2, Raf-1, Akt), leading to their proteasomal degradation.[1][2] Furthermore, its inhibition of PKR has been shown to protect macrophages from pathogen-induced pyroptosis [3].[1][2][3]

The Solubility Challenge

Limonoids like 7DG are highly lipophilic.[2] While they dissolve readily in organic solvents like Dimethyl Sulfoxide (DMSO), they are prone to "crashing out" (precipitation) upon introduction to aqueous cell culture media.[1][2] This phenomenon creates micro-crystals that are often invisible to the naked eye but can:

-

Lead to false negatives (actual concentration < calculated concentration).[1][2]

-

Induce variability between replicates.[2]

This protocol provides a field-proven methodology to solubilize 7DG while mitigating precipitation risks.[1][2]

Pre-Solubilization Checklist

Before breaking the seal on your vial, verify the physicochemical properties to ensure accurate molarity calculations.

| Property | Value | Notes |

| Compound Name | This compound | Abbreviation: 7DG |

| CAS Number | 26927-01-5 | |

| Molecular Weight | 422.51 g/mol | Use this for Molarity calculations |

| Solubility Limit (DMSO) | ~5 mg/mL (~11.8 mM) | Do not attempt >12 mM stocks |

| Solubility (Water) | Negligible | Highly hydrophobic |

| Appearance | White to beige powder |

Reagents Required[7][14]

Protocol: Preparation of Master Stock (10 mM)

Rationale: The solubility limit of 7DG in DMSO is approximately 5 mg/mL, which corresponds to ~11.8 mM. Attempting to make a "standard" 50 mM or 100 mM stock will result in failure (saturation and precipitation).[2] We target 10 mM as the safe, maximal concentration.[2]

Step-by-Step Procedure

-

Weighing: Accurately weigh the 7DG powder. For high precision, weigh directly into the storage vial to avoid transfer losses.

-

Example: Weigh 1.0 mg of 7DG.[2]

-

-

Volume Calculation: Calculate the volume of DMSO required to achieve 10 mM.

[1][2] -

Dissolution: Add the calculated volume of sterile DMSO.

-

Vortexing: Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution must be perfectly clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

-

Aliquoting: Dispense into small aliquots (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C (short term <1 month) or -80°C (long term). Protect from light.[2]

Molarity Preparation Table (Target: 10 mM)

| Mass of 7DG (mg) | Volume of DMSO (µL) | Resulting Concentration |

| 1.0 mg | 236.6 µL | 10 mM |

| 5.0 mg | 1183.0 µL (1.183 mL) | 10 mM |

| 10.0 mg | 2366.0 µL (2.366 mL) | 10 mM |

Protocol: Dilution into Cell Culture Media[3][6]

Critical Warning: Direct addition of 10 mM stock to media can cause local high concentrations, triggering immediate precipitation.[2] Follow the "Intermediate Dilution" or "Rapid Dispersion" method.[2]

The 0.1% DMSO Rule

Most mammalian cells tolerate up to 0.1% (v/v) DMSO.[2]

-

10 mM Stock diluted 1:1000 = 10 µM Final (0.1% DMSO).

-

If you need >10 µM, you must accept higher DMSO (up to 0.5% is usually acceptable for short assays, but requires vehicle controls).[1][2]

Workflow for Treatment (Example: 10 µM Final)

-

Thaw: Thaw the 10 mM Master Stock at 37°C. Vortex to ensure homogeneity.

-

Pre-warm Media: Ensure cell culture media is at 37°C. Cold media promotes precipitation.[2]

-

Rapid Dispersion Method:

-

Verification: Examine the media under a microscope (10x or 20x objective) before adding to cells.

-

Clear: Proceed.

-

Dark specks/Crystals: Compound has crashed out.[2] Discard and repeat with slower addition or lower concentration.

-

Process Visualization (Workflow Diagram)[1][2]

The following diagram illustrates the critical path from powder to cell treatment, highlighting the "Danger Zone" where precipitation occurs.

Caption: Workflow for 7DG solubilization. Note the critical "Precipitation Risk" path if high-concentration stock is added directly to cold aqueous media.[1][2]

Troubleshooting & Validation

| Observation | Diagnosis | Corrective Action |

| Cloudiness in Stock | Incomplete solubilization | Sonicate at 37°C for 5-10 mins. If persists, concentration is >12 mM (too high).[1][2] |

| Crystals in Media | "Crashing out" | 1. Pre-warm media to 37°C.2. Vortex media during addition.3.[2] Perform an intermediate dilution in DMSO (e.g., 1 mM) before adding to media.[1][2] |

| Cell Toxicity | DMSO effect | Ensure Final DMSO < 0.1%. Run a "Vehicle Only" control (DMSO without 7DG). |

| Loss of Potency | Degradation | 7DG is stable, but avoid repeated freeze-thaw.[1][2] Use single-use aliquots. |

References

-

Hsp90 Inhibition Mechanism: Brandt, G. E., & Blagg, B. S. (2009).[1][2][4] Alternate strategies of Hsp90 modulation: this compound and other non-ATP competitive inhibitors.[1][2] Current Topics in Medicinal Chemistry, 9(15), 1447–1461.[1][2] [1][2]

-

PKR Inhibition & Pyroptosis: Hett, E. C., et al. (2013).[1][2][5] Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis.[1][2][5] Nature Chemical Biology, 9(6), 398–405.[1][2][5] [1][2]

-

Physical Properties & Solubility: Sigma-Aldrich Product Sheet: this compound (Product No.[1][2] SML0806).[1][2] [1][2]

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. 7-Deacetoxy-7-oxogedunin | C26H30O6 | CID 71300386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 26927-01-5 [m.chemicalbook.com]

- 4. Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: Solubility Profiling and Handling of 7-Desacetoxy-6,7-dehydrogedunin (7-DDG)

Abstract & Introduction

7-Desacetoxy-6,7-dehydrogedunin (7-DDG), often abbreviated as 7-DG or DAOG, is a bioactive tetranortriterpenoid (limonoid) isolated from Carapa guianensis (Andiroba) and Azadirachta indica (Neem). It has emerged as a potent modulator of the Heat Shock Protein 90 (Hsp90) folding machinery and an inhibitor of Protein Kinase R (PKR) , showing promise in oncology and metabolic regulation.

However, like many triterpenoid derivatives, 7-DDG exhibits significant lipophilicity. This presents a critical challenge in bioassays: solubility mismatch. While highly soluble in organic solvents like ethanol and DMSO, 7-DDG is prone to rapid precipitation ("crashing out") upon dilution into aqueous media. This application note details the physicochemical behavior of 7-DDG in ethanol versus water and provides a validated protocol for preparing stable experimental solutions.

Physicochemical Context: Ethanol vs. Water[1]

Understanding the solubility differential is vital for reproducible data. 7-DDG possesses a rigid steroid-like skeleton with limited hydrogen-bonding donors, making it hydrophobic.

Comparative Solubility Profile

| Feature | Ethanol (EtOH) | Water ( | Implication for Research |

| Solubility Status | Soluble (>10 mg/mL) | Insoluble (<0.01 mg/mL) | Water acts as an anti-solvent. |

| Thermodynamics | Favorable entropy of mixing; dipole interactions stabilize the lactone rings. | High energy penalty (hydrophobic effect); water structures around the non-polar skeleton. | Aqueous dilution is thermodynamically unstable. |

| Stability | High (stored at -20°C). | Low (kinetic stability only). | Aqueous solutions must be prepared immediately before use. |

| Biological Limit | Cytotoxic >0.1% - 1% (v/v). | N/A (Main medium). | The final assay must balance 7-DDG solubility with EtOH toxicity. |

*Note: Exact saturation points vary by purity and temperature. Values are estimates based on structural limonoid analogs.

Mechanism of Action & Experimental Workflow

To contextualize the handling requirements, the following diagram illustrates the workflow from solid compound to biological interface, highlighting the critical "Danger Zone" where precipitation occurs.

Figure 1: Solubilization workflow.[1] The "Intermediate Dilution" represents the kinetic phase where the compound is most likely to precipitate if the solvent ratio is incorrect.

Protocol A: Preparation of Stock Solution

Objective: Create a stable, high-concentration master stock. Solvent Choice: Anhydrous Ethanol (EtOH) or Dimethyl Sulfoxide (DMSO). Note: DMSO is preferred for long-term storage due to lower volatility, but EtOH is necessary if the assay is sensitive to DMSO.

-

Calculate Mass: Determine the mass of 7-DDG required for a 10 mM stock.

-

MW of 7-DDG: ~466.5 g/mol (Verify specific batch MW).

-

Formula:

.

-

-

Weighing: Weigh the powder into a sterile, amber glass vial (protect from light).

-

Solvent Addition: Add the calculated volume of room-temperature anhydrous Ethanol (Grade ≥99.5%).

-

Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Inspection: Ensure the solution is optically clear.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Dilution (The "Shift" Method)

Objective: Dilute the stock into aqueous media (water/buffer) without precipitation. Critical Rule: Never add water to the stock. Always add the stock to the water.

Step-by-Step Procedure

-

Pre-warm Media: Warm the aqueous culture medium or buffer to 37°C. Cold media accelerates precipitation.

-

Vortex the Stock: Ensure the ethanol stock is fully solubilized after thawing.

-

The "Jet" Injection:

-

Place the pipette tip containing the stock solution below the surface of the aqueous media.

-

Expel the stock quickly ("jetting") while simultaneously vortexing or stirring the aqueous media.

-

Why? This maximizes local mixing and prevents the formation of a local high-concentration "cloud" where nucleation occurs.

-

-

Limit Final Concentration: Ensure the final Ethanol concentration is ≤ 0.1% .

-

Example: To achieve 10 µM 7-DDG, dilute a 10 mM stock 1:1000.

-

-

Immediate Use: Use the solution within 15–30 minutes. Limonoids are kinetically stable in water but will eventually aggregate (Ostwald ripening).

Troubleshooting: "Oiling Out"

If the solution turns cloudy (turbid) immediately:

-

Cause: Concentration exceeds the solubility limit of the amorphous solid.

-

Solution: Use an intermediate dilution step or add a surfactant.[2]

-

Protocol Modification: Dilute stock 1:10 into pure Ethanol first, then dilute that 1:100 into media.

-

Surfactant: Pre-dissolve Cyclodextrin (HP-β-CD) in the aqueous phase (0.5–1% w/v) before adding 7-DDG. The hydrophobic cavity of cyclodextrin encapsulates the limonoid, enhancing aqueous solubility significantly.

-

Validation: Turbidity Assay

Do not assume solubility. Validate it.

| Step | Action | Observation Criteria |

| 1 | Prepare 2x desired concentration in PBS. | Clear solution. |

| 2 | Incubate at 37°C for 4 hours. | No visible precipitate or pellet after centrifugation. |

| 3 | Measure Absorbance at 600 nm (OD600). | OD600 should be < 0.005 (baseline). Higher values indicate aggregation. |

References

-

Brandt, G. E., et al. (2008). Gedunin, a Novel Hsp90 Inhibitor: Semisynthesis of Derivatives and Preliminary Structure–Activity Relationships. Journal of Medicinal Chemistry.

-

Lee, J., et al. (2023). This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition.[3][4] Journal of Dermatological Science.

-

Ninomiya, K., et al. (2016). A Gedunin-Type Limonoid, 7-Deacetoxy-7-oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells.[5][6] International Journal of Molecular Sciences.

-

Hett, E. C., et al. (2013). Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis. Nature Chemical Biology. (Identifies 7-DDG as a PKR inhibitor).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound discovered by high-throughput screening system suppresses melanogenesis through ATP-P2X7 signaling inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells [mdpi.com]

- 6. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage 7DG for HepG2 cell viability assays

Application Note: Optimization of 7-Deazaguanine (7DG) Dosage for HepG2 Cell Viability Assays

Part 1: Executive Summary & Strategic Rationale

The Challenge: Establishing a "recommended dosage" for 7-Deazaguanine (7DG) and its nucleoside derivatives (e.g., 7-deazaguanosine) in HepG2 hepatocellular carcinoma models is not a one-size-fits-all proposition. Unlike standard cytotoxic agents (e.g., Doxorubicin), 7DG acts as a purine antimetabolite. Its efficacy is strictly dependent on the cellular uptake machinery and the metabolic salvage pathway—specifically the activity of Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

The Solution: This guide moves beyond arbitrary fixed doses. Instead, it provides a Dosage Optimization Protocol designed to determine the IC50 specifically for your HepG2 sub-clone and culture conditions.

Core Recommendation: For initial screening, we recommend a Logarithmic Dose Escalation ranging from 0.1 µM to 100 µM .

-

Low Range (0.1 – 1 µM): Investigates subtle metabolic interference without immediate apoptosis.

-

Mid Range (1 – 10 µM): Typical range for antiproliferative effects in sensitive lines.

-

High Range (10 – 100 µM): Assessment of acute cytotoxicity and off-target effects.

Part 2: Scientific Mechanism & Expert Insights

Mechanism of Action: The HGPRT Dependency

7-Deazaguanine is a modified purine base.[1] For it to exert cytotoxicity in HepG2 cells, it must be "bioactivated" via the purine salvage pathway.

-

Uptake: 7DG enters the cell via nucleobase transporters.

-

Conversion: The enzyme HGPRT converts 7DG into its monophosphate nucleotide form (7-deaza-GMP).

-

Incorporation: Kinases convert this to the triphosphate form (7-deaza-GTP), which polymerases then mistakenly incorporate into DNA or RNA.

-

Result: DNA replication fork stalling, RNA translation errors, and eventual apoptosis.

Critical Insight: HepG2 cells generally express wild-type p53 and functional HGPRT. However, if your specific HepG2 sub-line has down-regulated HGPRT (common in high-passage cultures), the cells will be resistant to 7DG, regardless of the dosage.

Pathway Visualization

The following diagram illustrates the bioactivation pathway required for 7DG toxicity.

Figure 1: Mechanism of Action for 7-Deazaguanine (7DG) cytotoxicity in HepG2 cells. Note the critical dependence on HGPRT for bioactivation.

Part 3: Experimental Protocol

Protocol: 7DG Dose-Response Viability Assay (72-Hour)

Objective: Determine the IC50 of 7DG in HepG2 cells using a colorimetric assay (MTT, MTS, or CCK-8).

Materials:

-

Cell Line: HepG2 (ATCC HB-8065).

-

Compound: 7-Deazaguanine (dissolved in DMSO; Stock 100 mM).

-

Positive Control: Doxorubicin (1 µM) or Puromycin (2 µg/mL).

-

Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT.

Step-by-Step Workflow:

-

Preparation of Stock Solutions:

-

Dissolve 7DG powder in sterile DMSO to create a 100 mM Stock .

-

Note: 7DG can be difficult to dissolve. Vortex extensively or warm to 37°C if necessary.

-

Aliquot and store at -20°C. Avoid freeze-thaw cycles.

-

-

Cell Seeding (Day 0):

-

Harvest HepG2 cells (log phase).

-

Dilute to 5,000 cells per well (100 µL volume) in EMEM + 10% FBS.

-

Seed into a 96-well clear-bottom plate.

-

Critical: HepG2 cells tend to clump. Ensure a single-cell suspension by passing through a syringe needle or vigorous pipetting.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

-

-

Compound Treatment (Day 1):

-

Prepare a 2X Working Solution series in complete media to ensure the DMSO concentration remains constant across all wells.

-

Recommended Dilution Series (Final Concentration):

-

0 µM (Vehicle Control)

-

0.1 µM

-

0.5 µM

-

1.0 µM

-

5.0 µM

-

10 µM

-

50 µM

-

100 µM

-

-

Remove old media from wells (carefully, HepG2 detach easily).

-

Add 100 µL of fresh media containing the specific 7DG concentration.

-

-

Incubation (Day 1–4):

-

Incubate for 72 hours .

-

Why 72 hours? As an antimetabolite, 7DG requires at least 2–3 cell division cycles to incorporate into DNA and trigger apoptosis. A 24-hour assay will likely show false negatives.

-

-

Viability Readout (Day 4):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1–4 hours at 37°C until orange color develops.

-

Measure absorbance at 450 nm .

-

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:

Expected Results Table:

| Concentration (µM) | Expected Phenotype (HepG2) | Mechanistic Note |

| 0 (DMSO) | 100% Viability | Baseline growth. |

| 0.1 – 1.0 | 90 – 100% Viability | Sub-lethal. Minor metabolic stress. |

| 1.0 – 10 | 50 – 80% Viability | Transition Zone. DNA incorporation begins to stall replication. |

| 10 – 50 | < 50% Viability | Cytotoxic Zone. High likelihood of apoptosis induction. |

| > 50 | < 10% Viability | Acute toxicity; potential off-target effects. |

Part 4: Experimental Workflow Visualization

Figure 2: Workflow for 72-hour 7DG cytotoxicity assay. The extended incubation period is critical for antimetabolite activity.

Part 5: Troubleshooting & Safety

1. Solubility Issues: 7-Deazaguanine can be stubborn in aqueous solution. Always dissolve in 100% DMSO first. Ensure the final DMSO concentration in the cell culture well is < 0.5% (v/v) to avoid vehicle toxicity masking the drug effect.

2. "7DG" vs. "2-DG" Confusion:

-

7DG (7-Deazaguanine): Purine analog.[1] Toxic via DNA/RNA incorporation. Dosage: µM range .

-

2-DG (2-Deoxy-D-Glucose): Glycolysis inhibitor. Toxic via energy depletion. Dosage: mM range (typically 1–20 mM).

-

Warning: If you treat HepG2 cells with 100 µM of 2-DG, you will likely see no effect . If you treat with 10 mM of 7DG, you will cause massive necrosis . Ensure you are using the correct compound.

3. HepG2 Clumping: HepG2 cells grow in islets. If cells are clumped during seeding, the drug may not penetrate the center of the cluster, leading to artificially high viability readings. Use a 25G needle to disperse cells during passaging.

References

-

Mian, A. M., & Furusawa, S. (1987).[4][5] Antitumor activity and mechanism of action of 6-thio-3-deazaguanine.[3][4][5] Cancer Research, 47(7), 1863–1866.[4]

- Relevance: Establishes the HGPRT-dependency of deazaguanine deriv

- Seela, F., & Westermann, B. (1997). 7-Deazaguanine-DNA: Structure, stability and biological properties. Nucleosides and Nucleotides.

-

ATCC. (n.d.).

-

Sigma-Aldrich. (n.d.).

- Relevance: Validates HepG2 as the standard model for hep

Sources

- 1. Biosynthesis and function of 7-deazaguanine derivatives in bacteria and phages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the half-maximal inhibitory concentration (IC50) of the Quercetin-Hyaluronic Acid Complex on the HepG2 cell line of hepatocellular carcinoma [one-health.panafrican-med-journal.com]

- 3. Decoding mechanism of action and sensitivity to drug candidates from integrated transcriptome and chromatin state | eLife [elifesciences.org]

- 4. Antitumor activity and mechanism of action of 6-thio-3-deazaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atcc.org [atcc.org]

Application Note: Decoupling Kinase Activity from Target Engagement in the IC50 Determination of 7-Desacetoxy-6,7-dehydrogedunin (7DG)

Mechanistic Rationale & The Pitfall of Standard Kinase Assays

7-Desacetoxy-6,7-dehydrogedunin (7DG) is a naturally derived limonoid and a highly selective inhibitor of Protein Kinase R (PKR)[1]. However, determining the in vitro IC50 of 7DG presents a unique biochemical trap for researchers. Unlike classical PKR inhibitors (e.g., C16 or 2-Aminopurine) that competitively bind the ATP catalytic pocket to halt kinase activity, 7DG operates via a strictly kinase-independent mechanism [2].

demonstrated that 7DG binds directly to the C-terminal domain of PKR[2]. This binding does not inhibit ATP turnover; instead, it physically blocks PKR from interacting with the Apoptosis-associated Speck-like protein containing a CARD (ASC)[2]. By preventing the PKR-ASC interaction, 7DG halts inflammasome assembly, caspase-1 activation, and subsequent pyroptosis induced by stimuli such as Anthrax Lethal Toxin (LT)[1].

The Causality of Assay Selection: Because 7DG does not inhibit ATP binding, standard radiometric or ATP-consumption assays (e.g., ADP-Glo™ or Kinase-Glo®) will yield false-negative results, falsely suggesting that 7DG is inactive. To accurately determine the IC50 and validate target engagement, researchers must utilize a dual-assay approach: a phenotypic cell-based pyroptosis assay to measure functional IC50, paired with an orthogonal biophysical binding assay (Microscale Thermophoresis) to determine the dissociation constant (

Fig 1. Mechanism of 7DG: Blocking PKR-ASC interaction to prevent LT-induced pyroptosis.

Protocol I: Phenotypic IC50 Determination via Macrophage Pyroptosis Assay

To establish a self-validating system , this protocol includes C16, a well-characterized ATP-competitive PKR inhibitor. Because LT-induced pyroptosis relies on PKR's kinase-independent scaffolding function, C16 will fail to protect the cells[2]. The inclusion of C16 proves that the protection afforded by 7DG is definitively due to its unique C-terminal binding mechanism, ruling out off-target kinase inhibition.

Fig 2. Workflow for cell-based phenotypic IC50 determination of 7DG.

Step-by-Step Methodology

-

Cell Preparation: Seed RAW 264.7 murine macrophages at a density of

cells/well in a 96-well clear-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -

Compound Dilution: Prepare a 10-point, 2-fold serial dilution of [1] in DMSO. The final assay concentration should range from 50 µM to 0.1 µM (final DMSO concentration

0.5%). -

Control Preparation: Prepare Vehicle (0.5% DMSO) and the negative mechanistic control, C16 (10 µM final).

-

Pre-treatment: Aspirate media and replace with 90 µL of fresh, serum-free DMEM containing the diluted compounds. Incubate for 1 hour at 37°C.

-

Toxin Stimulation: Add 10 µL of a 10X Anthrax Lethal Toxin (LT) mixture to each well to achieve a final concentration of 1 µg/mL Protective Antigen (PA) and 1 µg/mL Lethal Factor (LF).

-

Incubation: Incubate the plate for exactly 4 hours at 37°C. Causality note: 4 hours is the optimal window for LT-induced pyroptosis; longer incubations may result in secondary necrotic cell death, skewing the IC50.

-

Readout: Centrifuge the plate at 250 x g for 5 minutes. Transfer 50 µL of the supernatant to a new plate and measure Lactate Dehydrogenase (LDH) release using a standard colorimetric cytotoxicity assay (e.g., CytoTox 96®). Read absorbance at 490 nm.

-

Analysis: Normalize data against a maximum lysis control (Triton X-100 treated). Fit the dose-response data to a 4-parameter logistic (4PL) regression model to calculate the IC50.

Protocol II: Orthogonal Target Engagement via Microscale Thermophoresis (MST)

To confirm that the phenotypic IC50 is driven by direct target engagement, we utilize MST. MST detects changes in the hydration shell, charge, or size of a protein upon ligand binding, making it the perfect biophysical tool for a non-ATP competitive inhibitor like 7DG that does not alter enzymatic turnover.

Step-by-Step Methodology

-

Target Labeling: Label recombinant human full-length PKR (containing a C-terminal His-tag) using a RED-tris-NTA labeling kit. Causality note: The His-tag must be utilized carefully; ensure the tag does not occlude the C-terminal binding site of 7DG.

-

Buffer Preparation: Prepare MST assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.05% Tween-20) to prevent non-specific aggregation.

-

Ligand Titration: Prepare a 16-point serial dilution of 7DG starting at 100 µM down to 3 nM in MST buffer containing 5% DMSO.

-

Complex Formation: Mix 10 µL of labeled PKR (final concentration 50 nM) with 10 µL of each 7DG dilution. Incubate in the dark at room temperature for 15 minutes to reach thermodynamic equilibrium.

-

Measurement: Load the samples into standard Monolith NT.115 capillaries. Measure thermophoresis at 20% LED power and medium MST power.

-

Analysis: Plot the change in normalized fluorescence (

) against the ligand concentration to derive the dissociation constant (

Quantitative Data Interpretation

The following table summarizes the expected quantitative outcomes when executing this dual-assay protocol. A successful assay will demonstrate potent phenotypic protection by 7DG, a closely matching biophysical

| Compound | Mechanism of Action | Assay Type | Target / Readout | Expected Result (IC50 / |

| 7DG | Non-ATP competitive (C-terminal binder) | Phenotypic | LT-Induced Pyroptosis (LDH) | ~5.0 µM |

| 7DG | Target Engagement | Biophysical | PKR Binding Affinity (MST) | 3.0 - 5.0 µM |

| C16 | ATP-competitive (Kinase domain binder) | Phenotypic | LT-Induced Pyroptosis (LDH) | >100 µM (Inactive) |

References

-

Hett, E. C., Slater, L. H., Mark, K. G., et al. (2013). "Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis." Nature Chemical Biology, 9(6), 398-405. Available at:[Link]

Sources

Technical Application Note: Precision Isolation and Purification of 7-Desacetoxy-6,7-dehydrogedunin via RP-HPLC

Abstract & Introduction

7-Desacetoxy-6,7-dehydrogedunin (7DG) is a bioactive limonoid belonging to the gedunin class, predominantly isolated from the seed oil of Carapa guianensis (Andiroba) and Azadirachta indica (Neem).[1] Recent pharmacological studies have identified 7DG as a selective inhibitor of Protein Kinase R (PKR) and a potent anti-inflammatory agent, distinct from its structural analog, Gedunin.

The purification of 7DG presents a significant chromatographic challenge due to the presence of structurally homologous impurities such as Gedunin , 6α-acetoxygedunin , and 7-deacetoxy-7α-hydroxygedunin .[1] These congeners share a tetracyclic triterpenoid skeleton, differing only by minor functional group modifications at the C-6 and C-7 positions.[1]

This Application Note provides a validated, high-purity isolation protocol. Unlike generic limonoid methods, this guide focuses on the critical separation of the 6,7-unsaturated enone system of 7DG from the saturated ketone (7-deacetoxy-7-oxogedunin) and acetate-bearing analogs.[1]

Chemical Context & Separation Strategy

The Target Molecule

-

Synonyms: 7-deacetoxy-7-oxogedunin (often used interchangeably in literature when referring to the enone form); DAOG.[1][4][5]

-

Key Structural Feature: The absence of the C-7 acetate group and the presence of unsaturation (C6=C7 double bond) conjugated with the C-7 ketone.

-

UV Absorption: The conjugated enone system provides a strong UV chromophore, typically shifting the

to ~230 nm compared to non-conjugated limonoids.

Chromatographic Logic

-

Stationary Phase Selection: A high-carbon load C18 (ODS) column is required.[1] The separation relies on hydrophobic interaction. Phenyl-hexyl phases can offer alternative selectivity if C18 fails to resolve the C-6 isomers.[1]

-

Mobile Phase: Acetonitrile (ACN) is preferred over Methanol (MeOH) for the final polishing step. While MeOH is excellent for initial extraction, ACN provides sharper peak shapes and lower backpressure for the limonoid skeleton.

-

Matrix Interference: The source material (Andiroba oil) is rich in triglycerides. Direct injection into HPLC will destroy the column. A rigorous Solid Phase Extraction (SPE) or Flash Chromatography cleanup is mandatory.

Workflow Visualization

Figure 1: Step-by-step isolation workflow from crude oil to purified 7DG.

Detailed Experimental Protocols

Phase 1: Sample Preparation (Critical Cleanup)

Objective: Remove bulk triglycerides (95% of the oil) to prevent column fouling.

-

Liquid-Liquid Partition:

-

Dissolve 100 g of Carapa guianensis seed oil in 200 mL of Hexane.

-

Extract three times with 100 mL of Methanol (MeOH) . Limonoids partition into the MeOH phase; triglycerides remain in Hexane.

-

Combine MeOH layers and evaporate to dryness under reduced pressure (Rotavap at 40°C).

-

Yield: Approx. 2-5 g of crude limonoid residue.[1]

-

-

Flash Chromatography (Silica Gel):

Phase 2: Analytical HPLC Method (Method Development)

Before preparative scale-up, validate purity and retention time on an analytical scale.[1]

| Parameter | Condition |

| Column | C18 (e.g., Cosmosil 5C18-MS-II or Phenomenex Luna C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (50 : 50 v/v) Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Detection | UV 230 nm (Primary), 254 nm (Secondary) |

| Injection Vol | 10 µL (1 mg/mL in MeOH) |

| Run Time | 30 minutes |

System Suitability Criteria:

-

Resolution (Rs): > 1.5 between 7DG and Gedunin.

-

Tailing Factor: < 1.3.

-

Retention Time: 7DG typically elutes before Gedunin in reverse-phase systems due to the lack of the lipophilic acetate group and the presence of the polar enone.

-

Expected RT: 7DG (~12-15 min), Gedunin (~18-20 min).[1]

-

Phase 3: Preparative HPLC (Purification)

Objective: Isolate milligram to gram quantities of 7DG.

-

Scale-Up Calculation:

-

Load factor for C18 is approx. 1% of column mass. For a 20 x 250 mm Prep column, inject ~50-100 mg of enriched extract per run.

-

-

Preparative Conditions:

-

Fraction Collection:

-

Collect the peak corresponding to the RT identified in analytical mode.

-

Caution: Watch for the "shoulder" peak of 7-deacetoxy-7α-hydroxygedunin, which may elute immediately after 7DG.[1] Use "heart-cutting" (collecting only the center 80% of the peak) to ensure high purity.

-

Results & Data Analysis

Identification

To confirm the identity of the isolated peak as 7DG (and not the saturated ketone or hydroxy-derivative), compare spectral data:

| Feature | This compound (7DG) | Gedunin |

| MW | ~438.5 g/mol | ~482.5 g/mol |

| UV Max | 230 nm (Enone conjugation) | ~215 nm |

| H-NMR (Key) | Doublet at C1/C2 ; Absence of Acetate singlet at ~2.1 ppm.[1] | Acetate singlet present at ~2.1 ppm. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Co-elution with Gedunin | Gradient too steep or % Organic too high. | Switch to Isocratic 40% ACN. Lower flow rate. |

| Peak Tailing | Residual free fatty acids or column overload. | Wash column with 100% ACN. Reduce injection mass. Add 0.1% Formic Acid to mobile phase.[7] |

| Low Recovery | Precipitation in mobile phase. | Ensure sample is dissolved in Mobile Phase (50:50 ACN:H2O), not pure MeOH, before injection.[1] |

References

-

Isolation from Carapa guianensis: Inoue, T., et al.[1][8][9][10][11] "A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet)..."[1][4][10][12][13] Int. J. Mol. Sci. 2014.

-

Structural Characterization & Bioactivity: Hett, E. C., et al. "Chemical genetics reveals a kinase-independent role for protein kinase R in pyroptosis."[1][2] Nat. Chem. Biol. 2013. (Identifies 7DG as PKR inhibitor). [1]

-

Limonoid HPLC Methodologies: Silva, O., et al. "Limonoids from Andiroba Oil and Cedrela fissilis and their Insecticidal Activity."[9] J. Braz. Chem. Soc. 2009. [1]

-

General Limonoid Purification: Ambrozin, A. R., et al. "Screening of Limonoids... by HPLC-DAD." J. Braz.[1] Chem. Soc. 2006. [1]

Note: This protocol is designed for research applications. Ensure all safety protocols regarding solvent handling (Acetonitrile, Methanol) are followed strictly.

Sources

- 1. plantaedb.com [plantaedb.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Gedunin-Type Limonoid, 7-Deacetoxy-7-Oxogedunin, from Andiroba (Carapa guianensis Aublet) Reduced Intracellular Triglyceride Content and Enhanced Autophagy in HepG2 Cells | MDPI [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pjoes.com [pjoes.com]